molecular formula C16H11Cl2NO4 B5442091 (1E)-1-[(3,4-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

(1E)-1-[(3,4-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Cat. No.: B5442091
M. Wt: 352.2 g/mol
InChI Key: PNLCHEXTFKDLAW-IZZDOVSWSA-N
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Description

(1E)-1-[(3,4-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furo[3,4-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Properties

IUPAC Name

(1E)-1-[(3,4-dichloro-2-methoxyphenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO4/c1-7-5-9-11(23-16(21)12(9)15(20)19-7)6-8-3-4-10(17)13(18)14(8)22-2/h3-6H,1-2H3,(H,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLCHEXTFKDLAW-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(C(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,4-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the 3,4-dichloro-2-methoxyphenyl group through a series of substitution reactions. The final step involves the formation of the methylene bridge under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a catalyst like Ru/Al2O3 in toluene can achieve high yields under controlled temperature and oxygen flow rate .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the furo[3,4-c]pyridine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound’s structure suggests potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1E)-1-[(3,4-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1E)-1-[(3,4-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE lies in its combination of the furo[3,4-c]pyridine core with the 3,4-dichloro-2-methoxyphenyl group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

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